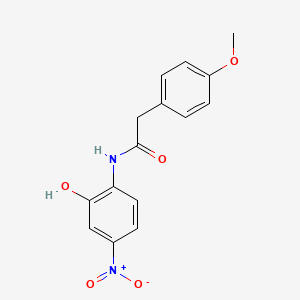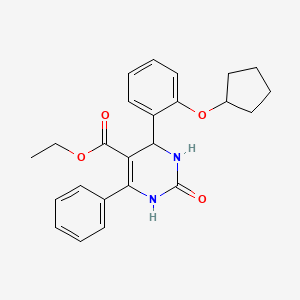![molecular formula C19H19NO4 B4163678 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4163678.png)
1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with a benzylphenoxyethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzylphenoxyethoxy intermediate. This intermediate is then reacted with a pyrrolidinedione derivative under specific conditions to yield the final product. Common reagents used in these reactions include strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common due to the presence of the benzylphenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-phenoxy)ethoxy]-2,5-pyrrolidinedione
- 1-[2-(4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
- 1-[2-(4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione
Uniqueness
1-[2-(4-Benzylphenoxy)ethoxy]pyrrolidine-2,5-dione is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[2-(4-benzylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18-10-11-19(22)20(18)24-13-12-23-17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYRMAFKJNECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Prop-2-ynoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163599.png)

![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4163622.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid](/img/structure/B4163623.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![4-Chlorophenyl 4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4163643.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
![3-(Acetylamino)-4-methyl-N~1~-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
![Benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4163667.png)
![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163673.png)
![propan-2-yl 4-chloro-3-[({[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4163681.png)


